![molecular formula C10H20O2 B14439421 2-Furanol, 5-hexyltetrahydro- CAS No. 79131-68-3](/img/structure/B14439421.png)
2-Furanol, 5-hexyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanol, 5-hexyltetrahydro- is a heterocyclic organic compound. It is a derivative of furan, characterized by a five-membered ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 5-hexyltetrahydro- typically involves the hydrogenation of furfural or its derivativesCommon reagents used in this synthesis include hydrogen gas and metal catalysts such as palladium or nickel .
Industrial Production Methods
Industrial production of 2-Furanol, 5-hexyltetrahydro- often involves the catalytic hydrogenation of furfural under high pressure and temperature conditions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanol, 5-hexyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the furan ring, leading to fully saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Fully saturated furan derivatives.
Substitution: Various substituted furan compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Furanol, 5-hexyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Furanol, 5-hexyltetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A precursor to 2-Furanol, 5-hexyltetrahydro-, used in the synthesis of various furan derivatives.
Furfuryl Alcohol: Another derivative of furfural, used in the production of resins and polymers.
Tetrahydrofuran: A fully saturated furan derivative, widely used as a solvent in organic synthesis.
Uniqueness
2-Furanol, 5-hexyltetrahydro- is unique due to its specific structure, which combines the properties of both furan and hexyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
79131-68-3 | |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
5-hexyloxolan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
RFQVURIBKIQULH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.